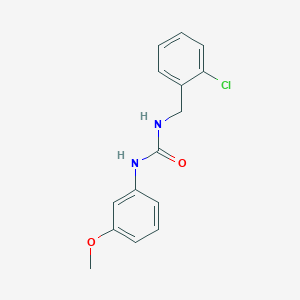![molecular formula C21H16N4O2 B379043 2-[2-(2-FURYL)-4H-[1,2,4]TRIAZOLO[1,5-A][1,3]BENZIMIDAZOL-4-YL]-1-(4-METHYLPHENYL)-1-ETHANONE](/img/structure/B379043.png)
2-[2-(2-FURYL)-4H-[1,2,4]TRIAZOLO[1,5-A][1,3]BENZIMIDAZOL-4-YL]-1-(4-METHYLPHENYL)-1-ETHANONE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(2-FURYL)-4H-[1,2,4]TRIAZOLO[1,5-A][1,3]BENZIMIDAZOL-4-YL]-1-(4-METHYLPHENYL)-1-ETHANONE is a complex organic compound with the molecular formula C21H16N4O3. It is known for its unique structure that combines a furan ring, a triazolo-benzimidazole moiety, and a methylphenyl group.
Métodos De Preparación
The synthesis of 2-[2-(2-FURYL)-4H-[1,2,4]TRIAZOLO[1,5-A][1,3]BENZIMIDAZOL-4-YL]-1-(4-METHYLPHENYL)-1-ETHANONE involves several steps. One common synthetic route includes the condensation of 2-furyl hydrazine with 4-methylbenzoyl chloride to form an intermediate, which is then cyclized with 2-aminobenzimidazole under acidic conditions to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Análisis De Reacciones Químicas
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Aplicaciones Científicas De Investigación
2-[2-(2-FURYL)-4H-[1,2,4]TRIAZOLO[1,5-A][1,3]BENZIMIDAZOL-4-YL]-1-(4-METHYLPHENYL)-1-ETHANONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an antimicrobial and antifungal agent, making it a candidate for developing new pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-[2-(2-FURYL)-4H-[1,2,4]TRIAZOLO[1,5-A][1,3]BENZIMIDAZOL-4-YL]-1-(4-METHYLPHENYL)-1-ETHANONE involves its interaction with molecular targets such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparación Con Compuestos Similares
Similar compounds include other triazolo-benzimidazole derivatives and furan-containing molecules. Compared to these, 2-[2-(2-FURYL)-4H-[1,2,4]TRIAZOLO[1,5-A][1,3]BENZIMIDAZOL-4-YL]-1-(4-METHYLPHENYL)-1-ETHANONE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Some similar compounds are:
- 2-[2-(2-furyl)-4H-[1,2,4]triazolo[1,5-a]pyrimidine
- 2-[2-(2-furyl)-4H-[1,2,4]triazolo[1,5-a]quinazoline
- 2-[2-(2-furyl)-4H-[1,2,4]triazolo[1,5-a]benzothiazole .
Propiedades
Fórmula molecular |
C21H16N4O2 |
|---|---|
Peso molecular |
356.4g/mol |
Nombre IUPAC |
2-[2-(furan-2-yl)-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl]-1-(4-methylphenyl)ethanone |
InChI |
InChI=1S/C21H16N4O2/c1-14-8-10-15(11-9-14)18(26)13-24-16-5-2-3-6-17(16)25-21(24)22-20(23-25)19-7-4-12-27-19/h2-12H,13H2,1H3 |
Clave InChI |
KHDPPJZFUNOOSR-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)CN2C3=CC=CC=C3N4C2=NC(=N4)C5=CC=CO5 |
SMILES canónico |
CC1=CC=C(C=C1)C(=O)CN2C3=CC=CC=C3N4C2=NC(=N4)C5=CC=CO5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,3-DIMETHYLPHENYL (8,9,10,11-TETRAHYDRO[1]BENZOTHIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YLMETHYL) ETHER](/img/structure/B378960.png)
![N-butyl-7-(furan-2-ylmethyl)-5,6-diphenylpyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B378963.png)
![7-benzyl-3-butyl-5,6-diphenyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine](/img/structure/B378964.png)
![2-(2,4-dichlorophenyl)-3-[2-(3,4-dimethoxyphenyl)ethyl]-4(3H)-quinazolinone](/img/structure/B378965.png)
![N-[2-(5-bromofuran-2-yl)-1H-benzimidazol-5-yl]benzamide](/img/structure/B378969.png)
![1-Benzyl-2-[(2-methylphenoxy)methyl]benzimidazole](/img/structure/B378970.png)
![[2,4,5-Triacetyloxy-1,6-bis(4-methoxyanilino)-1,6-dioxohexan-3-yl] acetate](/img/structure/B378972.png)
![N-(3-bromophenyl)-N-[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]propanamide](/img/structure/B378974.png)
![2-[(2,3-Dimethylanilino)methyl]phenol](/img/structure/B378975.png)
![1-CYCLOHEXYL-N-[(3-METHOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOL-5-AMINE](/img/structure/B378976.png)
![2-[4-oxo-4-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)butyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B378977.png)
![N-(tert-butyl)-N'-[2-(4-methylphenyl)ethyl]urea](/img/structure/B378978.png)
![[2,4,5-Triacetyloxy-1,6-bis(naphthalen-1-ylamino)-1,6-dioxohexan-3-yl] acetate](/img/structure/B378980.png)

